![molecular formula C13H17NO5S B2996407 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide CAS No. 898413-31-5](/img/structure/B2996407.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide
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Overview
Description
This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a series of similar compounds .
Synthesis Analysis
The compound was identified through a high-throughput screening (HTS) campaign. It was synthesized by coupling a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl) head group .Chemical Reactions Analysis
The compound was evaluated in tier 1 DMPK assays and was found to display nanomolar potency as a GIRK1/2 activator .Scientific Research Applications
Potassium Channel Activators
The compound has been found to be a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . This property makes it a valuable tool in the study of these channels, which play key roles in various physiological processes and are potential targets for numerous indications .
Drug Molecule Design
The unique properties of this compound make it a valuable tool for designing innovative drug molecules. It can be used in the development of new drugs with improved efficacy and safety profiles.
Treatment of Heavy Metal Contamination
“N-(1,1-dioxothiolan-3-yl)-N-methylacetamide”, a related compound, has been found to have potential applications in the treatment of heavy metal contamination. It could be possible that “N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxybenzamide” shares similar properties.
Soil Remediation
In addition to treating heavy metal contamination, the compound has also been used in the remediation of contaminated soils. Its unique chemical properties allow it to bind to and neutralize harmful substances in the soil.
Manufacturing Processes
In industrial research, the compound has been used in manufacturing processes to improve product quality and efficiency. Its unique properties can enhance the performance of various industrial processes.
Materials Science
The compound finds applications in materials science. Its unique properties can be leveraged to develop new materials with improved characteristics.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
It has been reported that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context.
Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-11-5-9(6-12(7-11)19-2)13(15)14-10-3-4-20(16,17)8-10/h5-7,10H,3-4,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRJYZJOCGIDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCS(=O)(=O)C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide |
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